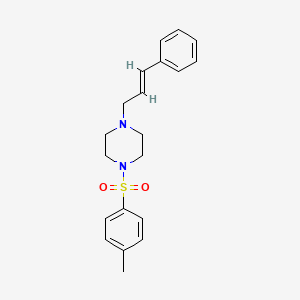

1-Cinnamyl-4-tosylpiperazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of 1-Cinnamyl-4-tosylpiperazine derivatives involves a series of steps starting from benzophenone derivatives. A notable method involves the Wittig reaction, which is crucial for achieving the stereo-selective synthesis of the Z-isomers of 1-benzhydryl-4-cinnamylpiperazine derivatives. These methods highlight the importance of choosing appropriate starting materials and reaction conditions to achieve the desired product with high selectivity and yield (Shivaprakash et al., 2014).

Molecular Structure Analysis

The molecular structure of this compound derivatives has been studied using techniques such as NMR and mass spectral analysis. These studies have established the structural characteristics of these compounds, providing insights into their conformation and stereochemistry. The analysis reveals that the Z-isomers exhibit moderate to good anticancer activity, which is attributed to their specific molecular configurations (Shivaprakash et al., 2014).

科学的研究の応用

Analytical Monitoring in Drug Synthesis

1-Cinnamyl-4-tosylpiperazine's derivatives are critical in the synthesis of various pharmaceuticals. For instance, cinnarizine, a vasodilator with antihistamine activity, involves semiproducts in its synthesis that are closely related to this compound. Gas chromatography has been applied for the qualitative and quantitative analysis of these semiproducts, highlighting the compound's significance in ensuring the purity and efficacy of pharmaceutical products during the synthesis process (Sarycheva & Vedernikova, 1999).

Development of Analgesic Agents

Research on this compound derivatives, such as 1-n-Butyryl-4-cinnamylpiperazine hydrochloride (AP-237), has shown promising results in analgesic applications. Studies have demonstrated the compound's potent analgesic effects in rats and mice, comparing favorably with morphine and pentazocine but without exhibiting anti-inflammatory, antipyretic, or anticonvulsant activities. This indicates its potential for pain management with a unique activity profile (Carrano et al., 1975).

Anticancer Properties

Further investigations into this compound derivatives have unveiled their potential as anticancer agents. A study involving the synthesis of novel derivatives and their evaluation against human cervical cancer and murine microglial cell lines found some compounds exhibiting moderate to good anticancer activity. This opens up avenues for developing new cancer therapies based on modifications of the this compound structure (Shivaprakash et al., 2014).

Investigation into Complement Activation Inhibition

Cinnarizine, closely related to this compound, has been studied for its ability to inhibit the activation of the complement system, particularly through the properdin-dependent alternative pathway. This suggests the compound's potential in modulating immune responses, further supporting its role in therapeutic applications beyond its antihistamine and vasodilator properties (Di Perri et al., 1977).

将来の方向性

Recent research has focused on the synthesis of novel fluorinated cinnamylpiperazines as potential monoamine oxidase B (MAO-B) ligands . Additionally, the development of new synthetic routes to biologically relevant arylpiperazines under aerobic conditions is an area of active research . These studies pave the way for further development of piperazine derivatives, including 1-Cinnamyl-4-tosylpiperazine.

特性

IUPAC Name |

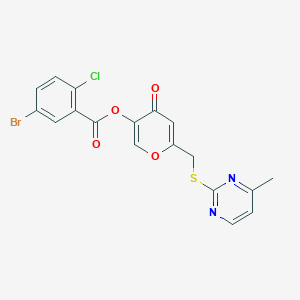

1-(4-methylphenyl)sulfonyl-4-[(E)-3-phenylprop-2-enyl]piperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O2S/c1-18-9-11-20(12-10-18)25(23,24)22-16-14-21(15-17-22)13-5-8-19-6-3-2-4-7-19/h2-12H,13-17H2,1H3/b8-5+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMRUOWVKWOJFIF-VMPITWQZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC=CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C/C=C/C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-((2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)sulfonyl)-3-methylphenyl)acetamide](/img/structure/B2496280.png)

![N-benzyl-2-[(4-ethyl-5-{[(6-oxo-1-phenyl-1,6-dihydro-3-pyridazinyl)oxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2496281.png)

![N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]benzamide](/img/structure/B2496284.png)

![2-((2-fluorobenzyl)thio)-9-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2496302.png)